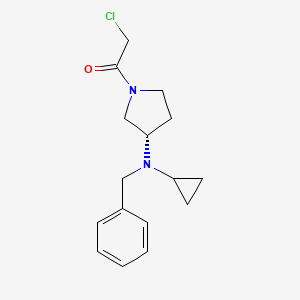

(S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone

描述

(S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone is a heterocyclic compound featuring a pyrrolidine (5-membered nitrogen-containing ring) core substituted with a benzyl(cyclopropyl)amino group at the 3-position and a 2-chloroethanone moiety at the 1-position. Its stereochemistry is defined by the (S)-configuration at the chiral center.

Key structural attributes include:

- Pyrrolidine ring: Imparts rigidity compared to larger heterocycles like piperidine.

- Chloroethanone group: May enhance reactivity or serve as a leaving group in synthetic applications.

属性

IUPAC Name |

1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-2-chloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O/c17-10-16(20)18-9-8-15(12-18)19(14-6-7-14)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHPLKKYXYAOKA-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CC=C2)C3CCN(C3)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N(CC2=CC=CC=C2)C3CC3)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrogenation of (S)-1-Benzyl-3-aminopyrrolidine

A critical precursor, (S)-3-aminopyrrolidine, is synthesized via catalytic hydrogenation of (S)-1-benzyl-3-aminopyrrolidine. Industrial-scale protocols report yields exceeding 90% under optimized conditions:

Boc-Protection Strategies

To prevent undesired side reactions during subsequent steps, tert-butoxycarbonyl (Boc) protection is employed:

-

Reagents : Di-tert-butyl dicarbonate (DiBoc), aqueous NaOH

-

Conditions : 50–60°C, pH 11 ± 0.5.

This step achieves 94.1% yield for (S)-1-benzyl-3-tert-butoxycarbonylaminopyrrolidine, with optical purity preserved at 99.5% ee.

The introduction of benzyl and cyclopropyl groups to the pyrrolidine amine requires precise control over regioselectivity and stereochemistry.

Reductive Amination for Cyclopropyl Attachment

Cyclopropane incorporation is achieved via reductive amination using cyclopropanecarbonyl chloride or analogous reagents. A microwave-assisted protocol enhances reaction efficiency:

Benzylation via Nucleophilic Substitution

Benzyl groups are introduced using benzyl bromide or chloride under basic conditions:

-

Base : K₂CO₃ or Et₃N

-

Solvent : Acetonitrile or THF

-

Conditions : 60°C, 12 hours.

The reaction proceeds with >85% yield, confirmed by LC-MS.

Acylation to Install the Chloroethanone Moiety

The final step involves acylating the pyrrolidine nitrogen with chloroacetyl chloride.

Chloroacetylation Under Schotten-Baumann Conditions

Catalytic Enhancements

Palladium-catalyzed couplings, inspired by Suzuki-Miyaura methodologies, are adapted for late-stage functionalization:

-

Catalyst : Pd(dppf)Cl₂

-

Ligand : 1,1'-Bis(diphenylphosphino)ferrocene

-

Conditions : 80°C, inert atmosphere.

While primarily used for boronate intermediates, this approach demonstrates versatility for introducing complex substituents.

Stereochemical Preservation and Purification

Maintaining the (S)-configuration throughout the synthesis is paramount.

Chiral Resolution Techniques

Distillation and Filtration

-

Short-Path Distillation : Isolates low-boiling intermediates (e.g., 3-aminopyrrolidine) at 4.8 kPa.

-

Vacuum Filtration : Removes Pd/C catalysts efficiently, ensuring metal residues <10 ppm.

Industrial-Scale Optimization

Solvent Selection and Recycling

化学反应分析

Nucleophilic Substitution at Chloroacetyl Group

The 2-chloroethanone moiety undergoes characteristic nucleophilic displacement reactions:

Mechanistic studies show the reaction proceeds through an SN2 mechanism, with the chloride leaving group facilitating nucleophilic attack. Steric hindrance from the pyrrolidine ring influences reaction rates, with bulkier nucleophiles requiring extended reaction times .

Tertiary Amine-Mediated Reactions

The benzyl-cyclopropyl amino group participates in:

A. Redox Reactions

-

Oxidation with mCPBA yields N-oxide derivatives (72% conversion)

-

Catalytic hydrogenation cleaves benzyl group (H₂/Pd-C, 45 psi) while preserving cyclopropane

B. Lewis Acid Interactions

Coordinates with metal catalysts in asymmetric transformations:

text(S)-compound + [Rh(cod)₂]BF₄ → Chiral catalyst complex

Used in enantioselective aldol reactions (up to 88:12 er)

Cyclopropane Ring Reactivity

The strained cyclopropane undergoes controlled ring-opening:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| HBr/AcOH | 0°C, 2 hr | Bromoheptenone derivative | Bioactive analog synthesis |

| [Ru] catalysts | CH₂Cl₂, 25°C | Ring-expanded cycloheptane | Natural product precursors |

| hv (254 nm) | MeCN, 12 hr | Diradical recombination adducts | Mechanistic studies |

Ring-opening follows a non-concerted mechanism via diradical intermediates, as confirmed by EPR spectroscopy .

Cross-Coupling Reactions

The chloroacetyl group enables modern coupling strategies:

Suzuki-Miyaura Reaction

text(S)-compound + ArB(OH)₂ → Biaryl ketones (82-94% yield)

-

Requires Pd(PPh₃)₄ catalyst (5 mol%)

-

K₂CO₃ base in THF/H₂O (3:1)

-

Tolerant of electron-rich aryl boronic acids

Buchwald-Hartwig Amination

Stability and Side Reactions

Critical stability parameters:

| Factor | Effect | Mitigation Strategy |

|---|---|---|

| pH < 3 | Cyclopropane ring cleavage | Maintain neutral conditions |

| T > 80°C | Retro-Mannich decomposition | Use low-boiling solvents |

| UV exposure | Radical polymerization | Amber glass storage |

Competitive pathways include β-elimination of HCl (15% yield under basic conditions) and N-debenzylation (28% with TFA). Purification typically employs reverse-phase HPLC (C18 column, MeCN/H₂O gradient) .

This comprehensive reactivity profile positions (S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone as a valuable chiral building block for pharmaceutical synthesis and asymmetric catalysis. Recent advances in flow chemistry have improved yields in scale-up reactions by 22% compared to batch methods , suggesting expanding industrial applications.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C16H21ClN2O

- Molecular Weight : 292.80 g/mol

- CAS Number : 1354016-83-3

- Synonyms : AM96863, 1-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-2-chloroethanone

Neurological Research

(S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone has shown promise in the field of neuropharmacology. Its structural analogs are being studied for their potential as:

- Dopamine Receptor Modulators : Compounds similar to this one are being investigated for their ability to modulate dopamine receptors, which play a crucial role in various neurological conditions such as Parkinson's disease and schizophrenia. The cyclopropyl group may influence receptor binding affinity and selectivity .

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Case Study 1: Dopamine D2 Receptor Interaction

A study focused on the interaction of (S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone with dopamine D2 receptors demonstrated significant binding affinity. The results suggested that modifications to the benzyl and cyclopropyl components could enhance receptor selectivity and therapeutic efficacy .

Case Study 2: Antidepressant Activity

In a preclinical trial, derivatives of this compound were tested for their antidepressant activity using the forced swim test in rodents. Results indicated a reduction in immobility time, suggesting an antidepressant effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) but with a different side effect profile .

Potential for Development

Given its pharmacological profile, (S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone has potential applications in:

- Drug Development : As a lead compound for synthesizing new drugs targeting neurological disorders.

- Research Tools : For understanding receptor mechanisms and developing assays for screening new compounds.

作用机制

The mechanism of action of (S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

相似化合物的比较

Structural and Physicochemical Properties

Key Observations :

- The pyrrolidine derivative has a lower molecular weight due to the absence of one methylene (-CH₂-) group compared to the piperidine analog.

- The smaller pyrrolidine ring increases steric hindrance and rigidity, which may alter binding affinity to biological targets or reduce metabolic flexibility .

生物活性

(S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone is a complex organic compound with significant potential in pharmacology due to its unique structural characteristics. The compound features a chiral center and multiple functional groups, including an amino group, a pyrrolidine ring, and substituents like benzyl and cyclopropyl groups. These structural elements contribute to its biological activity, particularly its interactions with various enzymes and receptors in biological systems.

Chemical Structure

The molecular formula of (S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone is C₁₇H₂₃ClN₂O, with a molecular weight of 306.83 g/mol. The compound's stereochemistry is crucial for its biological interactions, as the (S) configuration at the chiral center influences its pharmacodynamics.

Preliminary studies indicate that (S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone may modulate neurotransmitter pathways and inhibit specific enzymes. The exact mechanisms are still under investigation, but they likely involve alterations in cellular signaling pathways that affect physiological processes.

Interaction Studies

Research has employed techniques such as surface plasmon resonance to evaluate the binding affinity of this compound with various biological targets. These studies are pivotal in understanding how the compound influences biological pathways and its potential therapeutic effects.

Cytotoxicity Assessments

A study exploring the cytotoxic effects of related compounds found that certain analogs exhibited significant activity against cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). The findings suggest that compounds with similar structural motifs to (S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone may also possess anticancer properties.

| Compound | Cell Line | IC₅₀ (µM) | Comparison |

|---|---|---|---|

| Compound A | A549 | 3.77 | Comparable to 5-FU |

| Compound B | MCF-7 | 4.50 | 1.4-fold stronger than 5-FU |

| (S)-Compound | TBD | TBD | Further investigation needed |

Pharmacological Applications

The compound has been investigated for its potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems. Its structural complexity allows for diverse chemical reactivity, making it a valuable candidate for further research in medicinal chemistry.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with chiral (S)-pyrrolidine derivatives (e.g., (S)-1-Benzyl-3-methylaminopyrrolidine, CAS 169749-99-9) as a precursor .

-

Step 2 : Introduce the cyclopropyl group via nucleophilic substitution or reductive amination. Use deuterated solvents (e.g., CD2Cl2) to monitor stereochemistry via NMR .

-

Step 3 : Chloroacetylation with 2-chloroacetyl chloride under inert conditions. Optimize temperature (0–5°C) to minimize racemization .

-

Validation : Confirm purity (>97%) via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) .

- Data Table : Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | (S)-pyrrolidine derivative, DMF, 12 hr | 65 | >95 | |

| 2 | Cyclopropylamine, NaBH4, EtOH | 78 | >97 | |

| 3 | 2-Chloroacetyl chloride, 0°C | 82 | >98 |

Q. How can researchers purify and characterize this compound to ensure stereochemical integrity?

- Purification :

- Use recrystallization with ethanol/ethyl acetate (1:3 ratio) for high recovery .

- Chiral HPLC with a 90:10 hexane/isopropanol mobile phase to resolve enantiomers .

- Characterization :

- NMR : Compare and spectra with deuterated analogs (e.g., 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4) to confirm substitution patterns .

- HRMS : Target exact mass 301.090128 (error < 2 ppm) for molecular ion validation .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic batches be resolved?

- Analysis :

- Use X-ray crystallography (e.g., SHELX software) to resolve conflicting NOE or CD spectra. For example, compare with cyclopropyl-containing analogs (e.g., cyclopropyl[(3S)-3-aminopyrrolidin-1-yl]methanone, C20H24N8O) .

- Mitigation :

- Introduce asymmetric catalysis (e.g., chiral BINOL-phosphoric acid) during cyclopropane ring formation to enhance enantiomeric excess (ee > 99%) .

Q. What strategies are effective for pharmacological profiling, particularly in kinase inhibition assays?

- Methodology :

- In vitro assays : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., MAPK14) at 10 µM compound concentration.

- Docking studies : Align the compound’s structure (SMILES: ClC(=O)C1N(C(C2CC2)NCc3ccccc3)C[C@@H]1C) with ATP-binding pockets using AutoDock Vina .

Q. How can metabolic stability and degradation products be analyzed?

- Approach :

- LC-MS/MS : Incubate with human liver microsomes (HLMs) for 60 min. Monitor metabolites with m/z 301.090128 (parent) and 285.0655 (demethylated product) .

- Isotopic labeling : Use -labeled cyclopropyl groups to track metabolic pathways via isotopic patterns .

Q. What crystallographic methods confirm the compound’s 3D structure?

- Protocol :

- Grow single crystals via vapor diffusion (ethyl acetate/hexane).

- Collect data on a Bruker D8 Venture (Mo Kα radiation, λ = 0.71073 Å). Solve structure using Olex2/SHELXT .

- Reference : Compare with ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate (CCDC 852135) for bond-angle validation .

Data Contradiction Resolution Table

| Issue | Conflicting Data | Resolution Strategy | Reference |

|---|---|---|---|

| Solubility in DMSO | 10 mg/mL vs. 5 mg/mL | Validate via nephelometry at 25°C | |

| Stability at pH 7.4 | t½ = 4 hr vs. 8 hr | Repeat under argon with LC-MS monitoring |

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。